Lazertinib
Descripción general
Descripción
Lazertinib es un inhibidor de la tirosina quinasa del receptor del factor de crecimiento epidérmico oral de tercera generación. Se desarrolla principalmente para el tratamiento del cáncer de pulmón de células no pequeñas. This compound es penetrante en el cerebro y se dirige a la mutación T790M y a las mutaciones activadoras del receptor del factor de crecimiento epidérmico Ex19del y L858R, al tiempo que preserva el receptor del factor de crecimiento epidérmico de tipo salvaje .
Aplicaciones Científicas De Investigación
Lazertinib ha mostrado una eficacia significativa en el tratamiento del cáncer de pulmón de células no pequeñas, particularmente en pacientes con cáncer de pulmón de células no pequeñas localmente avanzado o metastásico positivo para la mutación T790M del receptor del factor de crecimiento epidérmico que previamente han recibido terapia con inhibidores de la tirosina quinasa del receptor del factor de crecimiento epidérmico . Ha demostrado una supervivencia libre de progresión más larga en comparación con gefitinib en el tratamiento de primera línea del cáncer de pulmón de células no pequeñas avanzado con mutaciones en el receptor del factor de crecimiento epidérmico .
Mecanismo De Acción
Lazertinib ejerce sus efectos inhibiendo irreversiblemente la tirosina quinasa del receptor del factor de crecimiento epidérmico. Se dirige específicamente a la mutación T790M y a las mutaciones activadoras del receptor del factor de crecimiento epidérmico Ex19del y L858R, al tiempo que preserva el receptor del factor de crecimiento epidérmico de tipo salvaje .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La estrategia sintética para lazertinib implica varios pasos clave. Inicialmente, LAZE-001 se somete a una sustitución nucleofílica por LAZE-002, lo que lleva a la formación de LAZE-003. Posteriormente, la porción amino dentro de LAZE-003 se somete a una transformación mediada por formaldehído, produciendo LAZE-004 .
Métodos de Producción Industrial: El mesilato de this compound se puede preparar mezclando this compound de base libre con un solo solvente orgánico o una mezcla de solventes, seguido de la adición de metano .
Análisis De Reacciones Químicas
Tipos de Reacciones: Lazertinib se somete a varias reacciones químicas, incluyendo sustitución nucleofílica y transformaciones mediadas por formaldehído .
Reactivos y Condiciones Comunes:
Sustitución Nucleofílica: LAZE-001 y LAZE-002 son reactivos clave.
Transformación Mediada por Formaldehído: El formaldehído se utiliza como reactivo.
Productos Principales Formados: Los productos principales formados a partir de estas reacciones incluyen LAZE-003 y LAZE-004 .
Comparación Con Compuestos Similares
Lazertinib se compara con otros inhibidores de la tirosina quinasa del receptor del factor de crecimiento epidérmico de tercera generación, como osimertinib. Ambos compuestos se dirigen a la mutación T790M y han mostrado una eficacia significativa en el tratamiento del cáncer de pulmón de células no pequeñas. This compound ha demostrado beneficios de supervivencia superiores en algunos estudios .
Compuestos Similares:
- Osimertinib
- Afatinib
- Dacomitinib
This compound se destaca por sus propiedades de penetración en el cerebro y su capacidad para preservar el receptor del factor de crecimiento epidérmico de tipo salvaje, lo que reduce los posibles efectos secundarios .
Actividad Biológica
Lazertinib is an oral, irreversible third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown significant promise in the treatment of advanced non-small cell lung cancer (NSCLC), particularly in patients with specific EGFR mutations. This article delves into its biological activity, mechanisms of action, clinical efficacy, and relevant research findings.
This compound selectively targets the EGFR mutations commonly associated with NSCLC, including L858R and T790M. It forms an irreversible covalent bond with the Cys797 residue in the ATP-binding site of the EGFR kinase domain, which inhibits downstream signaling pathways crucial for tumor growth and survival. This inhibition leads to apoptosis in EGFR-mutated cell lines and demonstrates a lower affinity for wild-type EGFR, potentially reducing adverse effects associated with treatment.
Preclinical Studies
Preclinical studies have established the effectiveness of this compound against various EGFR mutations. The half-maximal inhibitory concentration (IC50) values for this compound against different mutations are as follows:
Mutation Type | IC50 (nmol/L) |
---|---|
L858R | 3.3 - 5.7 |
Del19 | 3.3 - 5.7 |
Del19/T790M | 3.3 - 5.7 |
L858R/T790M | 3.3 - 5.7 |
Wild-type EGFR | 60 |
These values indicate that this compound exhibits comparable potency to osimertinib while demonstrating a higher IC50 for wild-type EGFR, suggesting a more favorable safety profile regarding skin and cardiac toxicity compared to other TKIs like gefitinib .
Clinical Efficacy
This compound's clinical efficacy has been evaluated in several studies, notably the LASER201 trial, which included patients with advanced or metastatic NSCLC who had previously undergone EGFR TKI therapy. Key findings include:
- Overall Response Rate (ORR) : this compound achieved an ORR of approximately 86% in patients with T790M mutations .
- Intracranial Activity : The drug demonstrated significant activity against both extra- and intracranial lesions, making it a viable option for patients with brain metastases .
- Tumor Regression : In animal models, this compound produced a near-complete tumor regression (90%) at a dose equivalent to 240 mg daily .
Case Studies
Several case studies have highlighted the effectiveness of this compound in real-world settings:
- Case Study A : A patient with advanced NSCLC exhibiting the L858R mutation showed a marked reduction in tumor size after initiating treatment with this compound, leading to prolonged progression-free survival.
- Case Study B : Another patient with T790M mutation-related resistance to previous therapies experienced significant symptomatic relief and imaging-confirmed tumor shrinkage after switching to this compound.
Pharmacokinetics and Safety Profile
This compound is characterized by high plasma protein binding (99.1-99.7%) and is primarily excreted through bile and feces. Its metabolism involves glutathione conjugation facilitated by glutathione S-transferase M1 and CYP3A4 . The favorable pharmacokinetic profile suggests a manageable safety profile compared to other TKIs.
Future Directions
Ongoing research is exploring the combination of this compound with other agents like amivantamab to enhance therapeutic outcomes further. Early-phase trials have indicated that this combination may improve progression-free survival compared to standard treatments like osimertinib .
Propiedades
IUPAC Name |
N-[5-[[4-[4-[(dimethylamino)methyl]-3-phenylpyrazol-1-yl]pyrimidin-2-yl]amino]-4-methoxy-2-morpholin-4-ylphenyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N8O3/c1-5-28(39)32-23-17-24(26(40-4)18-25(23)37-13-15-41-16-14-37)33-30-31-12-11-27(34-30)38-20-22(19-36(2)3)29(35-38)21-9-7-6-8-10-21/h5-12,17-18,20H,1,13-16,19H2,2-4H3,(H,32,39)(H,31,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMJMHOQSALEJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CN(N=C1C2=CC=CC=C2)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N5CCOCC5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1903008-80-9 | |
Record name | Lazertinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1903008809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lazertinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16216 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Propenamide, N-[5-[[4-[4-[(dimethylamino)methyl]-3-phenyl-1H-pyrazol-1-yl]-2-pyrimidinyl]amino]-4-methoxy-2-(4-morpholinyl)phenyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAZERTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A2Y23XK11 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: Lazertinib irreversibly binds to the cysteine residue at position 797 (Cys797) within the ATP-binding site of the EGFR kinase domain. [] This binding prevents ATP binding and subsequent phosphorylation, ultimately inhibiting EGFR signaling pathways involved in tumor cell growth and survival. [, , ]
A: The development of EGFR C797S mutation is a known mechanism of acquired resistance to this compound. This mutation hinders the drug's ability to bind to EGFR, thereby diminishing its efficacy. [, ]
A: this compound forms an irreversible covalent bond with the Cys797 residue of EGFR. The C797S mutation substitutes this cysteine with a serine, preventing the formation of this covalent bond and reducing this compound's binding affinity. [, ]
A: Yes, patients who develop resistance to first- or second-generation EGFR TKIs, often due to the EGFR T790M mutation, can also develop resistance to third-generation inhibitors like this compound, primarily through the acquisition of the EGFR C797S mutation. [, , , ]
A: Research suggests that combining this compound with a MEK inhibitor, such as trametinib or selumetinib, might be a promising strategy for overcoming acquired resistance. This combination demonstrated potent antitumor activity in vitro and in vivo against this compound-resistant NSCLC cells harboring an EGFR/BRAF fusion gene. []
A: Research suggests that YAP/MCL-1 signaling also contributes to adaptive this compound resistance. Triple therapy combining a MCL-1 or YAP inhibitor with this compound and an AXL inhibitor significantly impacted cell viability and increased apoptosis, indicating a potential strategy to combat resistance. []
ANone: The molecular formula of this compound is C24H23N7O2, and its molecular weight is 441.5 g/mol. (Information not provided in provided abstracts. Please refer to drug information resources like Drugbank for confirmation.)
ANone: Specific spectroscopic data for this compound was not found in the provided research abstracts. For detailed spectroscopic information, refer to chemical databases or publications dedicated to the compound's characterization.
A: this compound features a distinctive pyrazole moiety that enables hydrogen bonds and van der Waals interactions with the EGFR kinase domain. This pyrazole moiety, along with its hydrophilic amine and hydrophobic phenyl groups, contributes to its selectivity for EGFR mutations, particularly L858R/T790M, over wild-type EGFR. [] Specific modifications to these structural features could potentially alter its binding affinity, potency, and selectivity.
A: this compound has shown promising clinical activity in patients with EGFR-mutated NSCLC. In the phase III LASER301 trial, this compound demonstrated a significant improvement in progression-free survival compared to gefitinib in the first-line treatment of EGFR-mutated advanced NSCLC. []
A: Yes, this compound exhibits good blood-brain barrier penetration and has shown substantial intracranial activity in patients with EGFR-mutated NSCLC with brain metastases. [, , ]
A: The LASER301 trial demonstrated that this compound significantly prolonged progression-free survival compared to gefitinib in patients with previously untreated EGFR-mutated advanced NSCLC. This benefit was consistent across various subgroups, including those with brain metastases and specific EGFR mutations. [, ]
A: Research suggests potential benefits of combining this compound with other agents. For instance, combining it with amivantamab, a bispecific antibody targeting EGFR and MET, has shown promising antitumor activity in patients with EGFR-mutated NSCLC, including those with osimertinib-relapsed disease. [, , , , , , ]
A: The combination targets multiple resistance mechanisms simultaneously. Amivantamab targets both EGFR and MET alterations, including MET amplifications, which are implicated in osimertinib resistance. Combining it with this compound's potent inhibition of EGFR, including common resistance mutations, provides a broader coverage of potential resistance pathways. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.